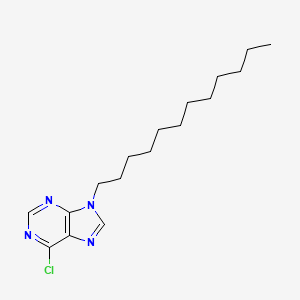
6-Chloro-9-dodecyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-dodecyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-dodecyl-9H-purine typically involves the following steps:
Mitsunobu Reaction: The initial step involves the reaction between 2,6-dichloropurine and dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Nucleophilic Aromatic Substitution: The chloro substituents at the 2nd and 6th positions are then replaced with azides through a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 6-Chloro-9-dodecyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
科学的研究の応用
作用機序
The exact mechanism of action of 6-Chloro-9-dodecyl-9H-purine is not well-documented. purine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. For example, some purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism or as agonists/antagonists of adenosine receptors .
類似化合物との比較
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the dodecyl group.
9-Alkylpurines: Compounds with various alkyl groups at the 9th position, which can exhibit different chemical and biological properties.
Uniqueness: 6-Chloro-9-dodecyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the long dodecyl chain at the 9th position.
特性
CAS番号 |
68180-24-5 |
|---|---|
分子式 |
C17H27ClN4 |
分子量 |
322.9 g/mol |
IUPAC名 |
6-chloro-9-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-15-16(18)19-13-20-17(15)22/h13-14H,2-12H2,1H3 |
InChIキー |
ZBRWDSYAUUCYIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


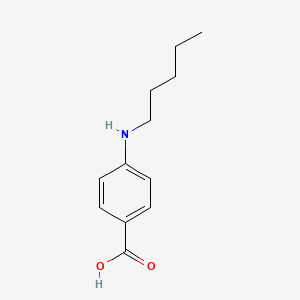
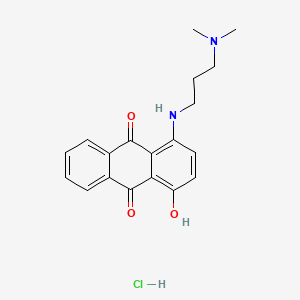
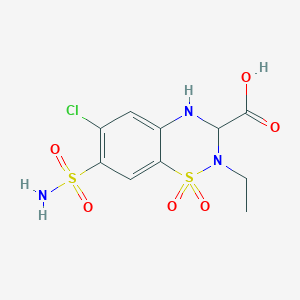
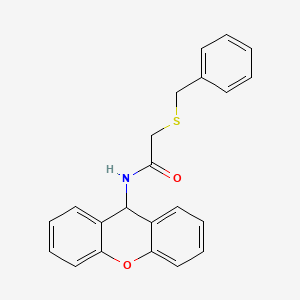
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
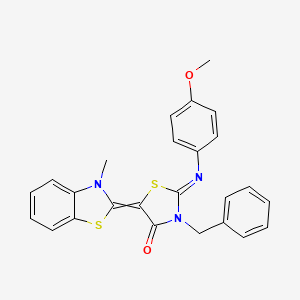
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
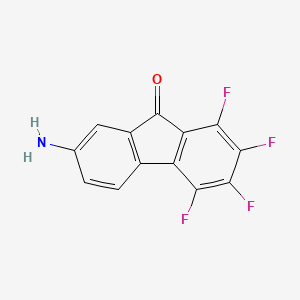
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

